composti n-metilpiridinio

N-Methylpyridinium Compounds are a series of quaternary ammonium salts derived from pyridine, featuring an additional methyl group attached to the nitrogen atom. These compounds exhibit significant solubility in polar solvents due to their ionic nature and can form strong intermolecular interactions. They are widely used as surfactants, electrolytes for batteries, and additives in polymer formulations. N-Methylpyridinium compounds also find applications in catalysis, particularly in selective hydrogenation reactions, and as antimicrobial agents in various industrial processes.

Their chemical structure allows them to act both as a cationic surfactant, enhancing solubilization properties, and as an effective carrier for metal ions in catalysts. The mild acidic nature of their hydroxyl groups further broadens their utility in controlled-release systems and pH-sensitive applications. These versatile compounds are highly valued for their biocompatibility and potential in biomedical research, making them indispensable in both academic and industrial settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

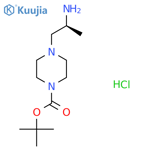

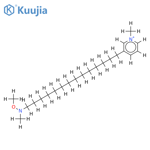

|

Xestamine G | 136945-79-4 | C22H41N2O |

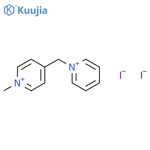

|

PYRIDINIUM, 1-METHYL-4-(PYRIDINIOMETHYL)-, DIIODIDE | 64169-89-7 | C12H14I2N2 |

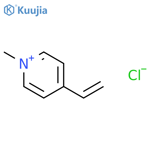

|

Pyridinium, 4-ethenyl-1-methyl-, chloride | 45708-78-9 | C8H10ClN |

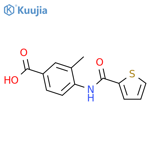

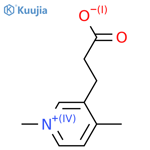

|

3-(2-Carboxyethyl)-1,4-dimethylpyridinium | 264870-65-7 | C10H13NO2 |

|

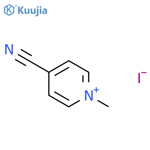

Pyridinium,4-cyano-1-methyl-, iodide (1:1) | 1194-04-3 | C7H7IN2 |

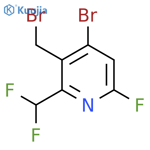

|

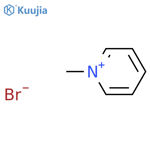

1-Methylpyridin-1-ium bromide | 2350-76-7 | C6H8BrN |

|

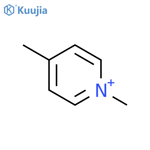

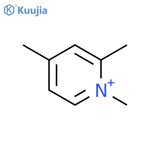

Pyridinium, 1,4-dimethyl- | 18241-35-5 | C7H10N |

|

2-(1-methylpyridin-6-yl)ethanol; sulfonatooxymethane | 58878-36-7 | C9H15NO5S |

|

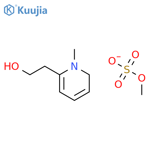

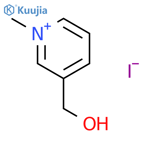

3-(hydroxymethyl)-1-methyl-Pyridinium iodide | 6457-55-2 | C7H10INO |

|

Pyridinium,1,2,4-trimethyl- | 33718-17-1 | C8H12N |

Letteratura correlata

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

Fornitori consigliati

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati